4-(Dec-3-ene-1,5-diyn-1-yl)aniline 4-(Dec-3-ene-1,5-diyn-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 823228-21-3
VCID: VC20575699
InChI: InChI=1S/C16H17N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14H,2-4,17H2,1H3
SMILES:
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol

4-(Dec-3-ene-1,5-diyn-1-yl)aniline

CAS No.: 823228-21-3

Cat. No.: VC20575699

Molecular Formula: C16H17N

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Dec-3-ene-1,5-diyn-1-yl)aniline - 823228-21-3

Specification

CAS No. 823228-21-3
Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
IUPAC Name 4-dec-3-en-1,5-diynylaniline
Standard InChI InChI=1S/C16H17N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14H,2-4,17H2,1H3
Standard InChI Key ZZYSSKNLRFYKOO-UHFFFAOYSA-N
Canonical SMILES CCCCC#CC=CC#CC1=CC=C(C=C1)N

Introduction

Molecular Structure and Chemical Identity

The molecular structure of 4-(Dec-3-ene-1,5-diyn-1-yl)aniline combines an aromatic aniline ring with a conjugated diyne-ene chain. The IUPAC name explicitly defines the substituent’s position and geometry: the dec-3-ene-1,5-diynyl group is a ten-carbon chain featuring a double bond at position 3 and triple bonds at positions 1 and 5. This configuration creates a highly conjugated system, enabling unique electronic interactions between the aniline’s lone pair and the π-system of the diyne-ene chain .

Synthetic Routes and Optimization

The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)aniline typically involves multi-step protocols centered on alkyne coupling reactions. Two primary strategies dominate the literature:

Sonogashira Cross-Coupling

This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. For 4-(Dec-3-ene-1,5-diyn-1-yl)aniline, the process involves:

  • Starting Materials: 4-Iodoaniline and a preformed dec-3-ene-1,5-diynyl alkyne.

  • Catalytic System: Pd(PPh₃)₄ with CuI as a co-catalyst in an amine solvent (e.g., diisopropylamine).

  • Conditions: Room temperature or mild heating (40–60°C) under inert atmosphere .

Yields for this route range from 25% to 67%, influenced by the steric and electronic effects of the substituents .

Cadiot-Chodkiewicz Coupling

This method links two alkynes via a copper-catalyzed oxidative coupling. In one reported variant:

  • Substrates: A terminal alkyne (e.g., dec-3-ene-1,5-diyne) and 4-ethynylaniline.

  • Catalyst: Cu(I) salts (e.g., CuCl) with hydroxylamine as an oxidizing agent.

  • Outcome: Selective formation of the 1,5-diyne linkage with minimal oligomerization .

Physicochemical Properties and Stability

Physical Properties

PropertyValue/Description
Melting PointNot yet characterized
Boiling PointDecomposes before boiling
SolubilityLow in polar solvents; moderate in DCM, THF
StabilitySensitive to light and oxygen; storage at –20°C recommended

The compound’s instability under ambient conditions is attributed to the reactivity of the diyne-ene chain, which can undergo [2+2] cycloaddition or oxidative degradation . Ortho-substituted derivatives (e.g., 2-(Dec-3-ene-1,5-diyn-1-yl)aniline) exhibit similar instability, but para-substitution slightly enhances steric protection of the diyne moiety.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while alkyne protons appear as singlets near δ 2.8–3.1 ppm .

  • ¹³C NMR: sp-hybridized carbons in the diyne chain are observed at δ 70–90 ppm .

  • IR Spectroscopy: Stretching vibrations for C≡C bonds appear at ~2100 cm⁻¹, and N–H bonds (aniline) at ~3400 cm⁻¹.

Applications in Materials Science and Medicinal Chemistry

Molecular Electronics

The extended conjugation of 4-(Dec-3-ene-1,5-diyn-1-yl)aniline makes it a candidate for single-molecule junctions. Studies on analogous diaryltetraynes (e.g., 4-nitrophenyl-terminated derivatives) demonstrate measurable conductance values of 10⁻⁴–10⁻³ G₀ (where G₀ is the quantum of conductance), suggesting potential use in nanoscale circuits .

Biological Activity Screening

While no direct antiviral or anticancer data exist for this specific compound, structurally related C5-diynyl uridines showed <85% inhibition in RNA virus assays (e.g., SARS-CoV-2, Zika) . This underscores the need for further pharmacological optimization of diynyl-aniline derivatives.

Challenges and Future Directions

  • Stability Enhancement: Introducing ortho-methyl groups (cf. DMeNH24 in ) or bulky substituents could shield the diyne chain from degradation.

  • Computational Modeling: Density functional theory (DFT) studies could elucidate electronic interactions between the aniline and diyne-ene moieties.

  • Application-Specific Functionalization: Derivatizing the amine group (e.g., as a phosphoramidate prodrug) may improve bioavailability for medicinal applications .

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